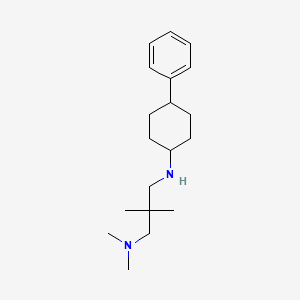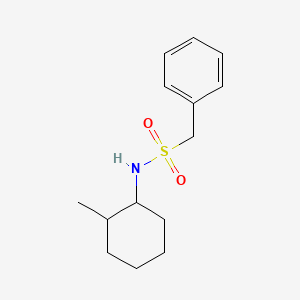![molecular formula C13H13NO3S2 B5300496 N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide, commonly known as ATS, is a chemical compound with potential applications in scientific research. ATS is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ATS is not fully understood. However, it is believed that ATS exerts its effects by inhibiting various enzymes, including carbonic anhydrase. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH, which can have various physiological effects.
Biochemical and Physiological Effects:
ATS has been shown to have various biochemical and physiological effects. It has been found to have inhibitory effects on carbonic anhydrase, which can lead to a decrease in pH. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ATS is its potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme function. Additionally, ATS has been found to have potential anti-cancer properties, which could be useful in the development of new cancer treatments. However, there are also some limitations to the use of ATS in lab experiments. One of the main limitations is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ATS. One potential direction is the development of new ATS derivatives with improved properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of the anti-cancer properties of ATS, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of ATS and its potential applications in various fields of research.
Conclusion:
In conclusion, ATS is a sulfonamide-based compound with potential applications in scientific research. ATS has been synthesized using various methods and has been found to have inhibitory effects on various enzymes, potential anti-cancer properties, and anti-inflammatory properties. While there are some limitations to the use of ATS in lab experiments, there are also several future directions for research on this compound. Overall, ATS is a promising candidate for further research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of ATS has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ATS. Another method involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl azide in the presence of a copper catalyst. The resulting compound is then purified using recrystallization to obtain ATS.
Wissenschaftliche Forschungsanwendungen
ATS has potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, which plays a crucial role in many physiological processes. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(3-prop-2-enoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-8-17-12-6-3-5-11(10-12)14-19(15,16)13-7-4-9-18-13/h2-7,9-10,14H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRLSOUNQHBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)

![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)

![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![(3S*,5R*)-1-(3,3-dimethylbutanoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300487.png)
![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)